2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole
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Overview
Description
The compound “2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a benzylthio group, a phenyl group, and an o-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, benzylthio group, phenyl group, and o-tolyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring might participate in reactions with acids and bases, while the benzylthio group might be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the imidazole ring might influence its acidity and basicity, while the benzylthio, phenyl, and o-tolyl groups might affect its solubility and stability .Scientific Research Applications
1. Tautomerism Studies
Studies on tautomerism in imidazoles, such as the 2-substituted imidazoles, have shown that these compounds exhibit proton transfer possibly through intermolecular association. This behavior is influenced by factors such as temperature, concentration, and steric hindrance at the nitrogen site (Papadopoulos & Hollstein, 1982).
2. Crystal Structure Analysis
Crystallographic analysis of similar imidazole derivatives, like 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, has provided insights into their molecular structures, including the angles between different rings and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Gayathri et al., 2010).
3. Synthesis of Antibacterial Substances
Imidazole derivatives have been synthesized for their potential antibacterial activity. For example, novel series of benzoimidazole derivatives have shown activity against Gram-positive and Gram-negative bacteria (Hanumantappa et al., 2021).
4. Computational Studies and Anti-bacterial Activity
Imidazole derivatives have been characterized both experimentally and computationally, revealing properties like antibacterial activity and reactive sites in the molecules. Computational studies like molecular docking have been used to predict their interaction with proteins and potential inhibitory activity (Smitha et al., 2018).
5. Photophysical Properties
Photophysical studies of imidazole derivatives have explored their spectral behaviors in different solvents. These studies are important for understanding the equilibrium between various species and the impact of solvent basicity on their properties (Jayabharathi et al., 2012).
6. Dye-Sensitized Solar Cell Applications
Certain imidazole derivatives have been synthesized and used as electrolytes in dye-sensitized solar cells, demonstrating their potential in renewable energy technologies (Ramkumar et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, playing a significant role in biochemical reactions .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo reactions at the benzylic position, typically via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been known to influence c-h arylation reactions . This process involves the addition of an aryl group to a carbon-hydrogen bond, which can significantly alter the structure and function of the molecule.
Result of Action
Similar compounds have been known to cause significant changes in the structure and function of molecules, potentially leading to various physiological effects .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-18-10-8-9-15-21(18)25-22(20-13-6-3-7-14-20)16-24-23(25)26-17-19-11-4-2-5-12-19/h2-16H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGACTWNDYJSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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